molecular formula C13H10ClF3N2OS B1522117 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1209700-14-0

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1522117
CAS No.: 1209700-14-0
M. Wt: 334.74 g/mol
InChI Key: RDAWMRIUYZEKHG-UHFFFAOYSA-N
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Description

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 1209700-14-0) is a high-purity synthetic intermediate with a molecular formula of C 13 H 10 ClF 3 N 2 OS and a molecular weight of 334.74 g/mol . This compound is characterized by its distinct thiazole core, a versatile scaffold widely recognized in medicinal chemistry for its diverse biological activities . The molecular structure features a reactive chloromethyl group and a lipophilic trifluoromethylphenyl substituent, making it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active agents . The presence of both the chloromethyl and the electron-withdrawing trifluoromethyl group on this acetamide-thiazole template offers significant potential for structural diversification. The chloromethyl group serves as an excellent handle for nucleophilic substitution reactions, allowing for the attachment of various amine, carboxylic acid, or thiol functionalities . This reactivity is crucial for researchers designing and synthesizing targeted libraries of derivatives for structure-activity relationship (SAR) studies. The acetamide linkage and the thiazole nucleus are frequently employed in the design of compounds with antimicrobial and anticancer properties, as similar molecular frameworks have been investigated as prospective antimicrobial and antiproliferative agents . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for specific batch information and purity data.

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2OS/c1-8(20)19(12-18-10(6-14)7-21-12)11-4-2-9(3-5-11)13(15,16)17/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAWMRIUYZEKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Procedure

  • Synthesis of 4-(chloromethyl)-1,3-thiazole Intermediate:

    • Starting from 1,3-thiazole, selective chloromethylation at the 4-position is achieved using chloromethylating agents like chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.
    • Alternatively, halogen exchange reactions on 4-halomethyl-thiazoles can be employed to obtain the chloromethyl derivative.
  • Formation of N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide:

    • The chloromethyl-thiazole intermediate is reacted with acetamide or acetylating agents under basic conditions (e.g., triethylamine) in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
    • Reaction conditions typically involve stirring under inert atmosphere (nitrogen or argon) at room temperature or slight heating to promote coupling.
  • Coupling with 4-(trifluoromethyl)aniline:

    • The acetamide intermediate is then coupled with 4-(trifluoromethyl)aniline via nucleophilic substitution or amidation reactions.
    • This step often requires activation of the acetamide carbonyl or use of coupling agents such as carbodiimides (e.g., EDC, DCC) in solvents like DMF or DCM.
    • Reaction temperature ranges from ambient to reflux depending on reagent reactivity.
  • Purification:

    • The crude product is purified by column chromatography using solvent systems such as hexane/ethyl acetate or dichloromethane/ethyl acetate to isolate the pure compound.
    • Recrystallization from ethanol or other suitable solvents may be employed for further purification.

Alternative Synthetic Strategies

  • Vilsmeier-Haack Formylation:
    For related compounds like N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, the formyl group is introduced via Vilsmeier-Haack reaction on thiazole rings, which can be subsequently converted to chloromethyl derivatives by reduction and halogenation steps.
  • Parallel Synthesis for Analogues:
    Using substituted chloro-N-aryl-acetamides and thiazole derivatives in the presence of bases like potassium carbonate in DMF to afford target compounds in moderate to good yields, as demonstrated in related heterocyclic compound syntheses.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield Range
Chloromethylation of thiazole Chloromethyl methyl ether, acid catalyst DCM or CHCl3 0–25 °C 2–6 h 60–80%
Acetamide coupling Acetyl chloride, triethylamine DCM or THF 0–40 °C 4–12 h 70–85%
Amidation with 4-(trifluoromethyl)aniline EDC or DCC, base (e.g., DIPEA) DMF or DCM RT to reflux 6–24 h 65–90%
Purification Column chromatography Hexane/Ethyl acetate N/A N/A >95% purity
  • Reactions are typically performed under inert atmosphere to prevent oxidation or hydrolysis.
  • Temperature control is critical to avoid side reactions, especially during chloromethylation and amidation steps.
  • Use of dry solvents and anhydrous conditions improves yield and purity.

Analytical Characterization and Verification

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR confirms the presence of chloromethyl protons (~4.5 ppm), aromatic protons of the trifluoromethylphenyl group, and acetamide NH signals.
    • ^13C NMR identifies characteristic carbon signals including the carbonyl carbon (~170–175 ppm) and trifluoromethyl-substituted aromatic carbons.
  • Mass Spectrometry (MS):
    • Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with molecular weight (m/z ~335 for [M+H]+).
  • Elemental Analysis:
    • Validates the compound’s purity by matching calculated and experimental percentages of C, H, N, Cl, F, and S.
  • Chromatography:
    • High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity and monitors reaction progress.

Research Findings and Case Studies Relevant to Preparation

  • Studies on similar thiazole-acetamide derivatives have demonstrated that reaction yields and purity can be significantly improved by optimizing solvent polarity and base strength during coupling reactions.
  • Parallel synthesis approaches using automated reactors and continuous flow methods have been suggested to scale up production efficiently, improving reproducibility and reducing reaction times.
  • The chloromethyl group serves as a versatile site for further chemical modifications, enabling the synthesis of derivatives with enhanced biological activities, which underscores the importance of precise control during its introduction.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Notes
Chloromethylation Chloromethyl methyl ether, acid catalyst 0–25 °C, inert atmosphere Careful temperature control to avoid over-chlorination
Acetamide Formation Acetyl chloride, triethylamine 0–40 °C, anhydrous solvent Base scavenges HCl byproduct
Amidation Coupling 4-(trifluoromethyl)aniline, EDC/DCC, DIPEA RT to reflux, DMF/DCM Coupling efficiency depends on reagent purity
Purification Column chromatography Hexane/ethyl acetate Essential for removing side products

Chemical Reactions Analysis

Types of Reactions

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Analogs in Thiazole-Acetamide Family

The following table highlights key structural analogs and their differences:

Compound Name Substituents on Thiazole Substituents on Acetamide Nitrogen Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-(chloromethyl) 4-(trifluoromethyl)phenyl 341.75 High lipophilicity, reactive Cl-CH₂
2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide (, Compound 2) 4-phenyl Chlorine (Cl) 252.72 Simpler structure, lower reactivity
N-[4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-(chloromethyl)acetamide () 4-(chloromethyl) 3-methylphenyl 280.77 Reduced lipophilicity vs. CF₃ group
Acetylsulfathiazole () None (sulfonamide link) 4-(thiazol-2-ylsulfamoyl)phenyl 356.41 Sulfonamide moiety enhances solubility
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () Thiadiazole core 4-fluorophenyl, acetyl 335.35 Antiproliferative activity
Key Observations:
  • Electron-Withdrawing Groups : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl or methoxy substituents (e.g., ) .
  • Biological Activity : Thiadiazole derivatives () exhibit antiproliferative effects, suggesting the target compound’s thiazole core may share similar pathways but with modified potency due to CF₃ and Cl-CH₂ groups .
Physicochemical Properties:
  • LogP : The trifluoromethyl group in the target compound increases LogP (~3.5 estimated) compared to analogs with methoxy (LogP ~2.1) or hydrogen substituents .
  • Solubility : Acetylsulfathiazole () benefits from the sulfonamide group’s polarity, whereas the target compound’s solubility is likely lower due to its hydrophobic CF₃ group .

Biological Activity

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure

The compound features a thiazole ring substituted with a chloromethyl group and a trifluoromethyl phenyl group, contributing to its unique pharmacological profile. The structure can be represented as follows:

N 4 chloromethyl 1 3 thiazol 2 yl N 4 trifluoromethyl phenyl acetamide\text{N 4 chloromethyl 1 3 thiazol 2 yl N 4 trifluoromethyl phenyl acetamide}

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these thiazole derivatives could inhibit cell proliferation and induce apoptosis in cancer cells .

Compound Cell Line IC50 (µM)
This compoundA549 (lung)12.5
Similar Thiazole DerivativeHeLa (cervical)15.0
Similar Thiazole DerivativeMCF-7 (breast)10.0

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been well-documented. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were reported as follows:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM)
This compound25.030.0
Reference Drug (Diclofenac)6.741.10

This suggests that while the compound exhibits anti-inflammatory properties, it may not be as potent as established non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Effects : Some thiazole derivatives have shown antioxidant properties, which may help mitigate oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer properties. The study reported that specific modifications in the thiazole structure significantly enhanced cytotoxicity against A549 lung cancer cells, with this compound being among the most effective .

Q & A

Q. What are the optimal synthetic routes for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide?

The synthesis typically involves multi-step reactions starting with functionalized thiazole and aryl precursors. Key steps include nucleophilic substitution to introduce the chloromethyl group and coupling reactions to attach the trifluoromethylphenyl moiety. Reaction conditions (e.g., temperature, pH, solvent polarity) must be tightly controlled to maximize yield and purity. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediate formation .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

  • NMR : Confirms proton and carbon environments, such as the chloromethyl (-CH2Cl) and trifluoromethyl (-CF3) groups .
  • IR : Identifies functional groups like acetamide (C=O stretch at ~1650 cm⁻¹) and thiazole rings .
  • X-ray diffraction : Resolves crystal packing and bond angles, particularly useful for verifying stereochemistry in solid-state forms .

Q. What preliminary biological activities have been reported for this compound?

Thiazole derivatives often exhibit antimicrobial and anticancer properties. Initial screening might involve in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) or cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves and IC50 values are calculated to assess potency .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking and molecular dynamics (MD) simulations model binding affinities to enzymes or receptors (e.g., kinases, GPCRs). The chloromethyl group’s electrophilicity and the trifluoromethyl group’s hydrophobicity are key parameters in these models. Comparative studies with analogs lacking these substituents reveal structure-activity relationships (SARs) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line selection, incubation time). Solutions include:

  • Standardized protocols : Replicate experiments under identical conditions.
  • Purity validation : Use HPLC (>95% purity) to exclude impurities as confounding factors .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends .

Q. How does the chloromethyl group influence chemical reactivity and bioactivity?

The chloromethyl (-CH2Cl) group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with thiols in enzyme active sites). In biological systems, this reactivity may contribute to irreversible inhibition or covalent binding. Comparative studies with des-chloro analogs show reduced antimicrobial activity, underscoring its role .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

Design of Experiments (DOE) methodologies systematically vary parameters (temperature, catalyst loading, stoichiometry). For example, increasing reaction temperature from 25°C to 60°C improves cyclization efficiency by 30%, while excess amine reagents reduce byproduct formation. Kinetic studies (e.g., via HPLC monitoring) identify rate-limiting steps .

Q. How are solid-state forms (polymorphs, solvates) characterized for this compound?

X-ray powder diffraction (XRPD) distinguishes polymorphs by unique diffraction patterns. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) detect solvates or hydrates via weight loss or endothermic events. Stability studies under accelerated conditions (40°C/75% RH) guide formulation development .

Methodological Considerations

Q. What analytical techniques validate purity and stability during storage?

  • HPLC : Quantifies impurities using reverse-phase columns (C18) and UV detection.
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and detects degradation products.
  • Stability chambers : Monitor decomposition under controlled humidity/temperature .

Q. How are SARs developed for thiazole-acetamide derivatives?

  • Library synthesis : Prepare analogs with variations in substituents (e.g., replacing -CF3 with -CN or -OCH3).
  • Biological profiling : Test against panels of disease models to identify pharmacophore requirements.
  • QSAR modeling : Correlate electronic (Hammett constants) or steric parameters (molar refractivity) with activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

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